
3,5-Difluoro-4-(trifluoromethyl)bromobenzene
Übersicht
Beschreibung
3,5-Difluoro-4-(trifluoromethyl)bromobenzene is a chemical compound with the molecular formula C7H2BrF5 . It has a molecular weight of 260.99 g/mol . The compound is also known by other names such as 5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene and 4-Bromo-2,6-difluorobenzotrifluoride .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H . The Canonical SMILES representation is C1=C(C=C(C(=C1F)C(F)(F)F)F)Br . Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.99 g/mol . It has a computed XLogP3-AA value of 3.7 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound is 259.92600 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 13 .Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes .
Organic Synthesis
3,5-Difluoro-4-(trifluoromethyl)bromobenzene: serves as a building block in organic synthesis. It’s employed in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, due to its reactivity and the presence of multiple fluorine atoms which can be used for further functionalization .
Lewis Acid-Promoted Synthesis
The compound is used in Lewis acid-promoted synthesis of unsymmetrical and highly functionalized carbazoles and dibenzofurans. These are important classes of compounds with various applications, including materials science and pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, it’s used for the synthesis of drug candidates. The fluorine atoms and the bromine moiety can be critical for the biological activity of the resulting compounds, making it a valuable tool in drug design and discovery .
Pesticide Development
The bromine and fluorine atoms present in 3,5-Difluoro-4-(trifluoromethyl)bromobenzene make it a precursor in the development of novel pesticides. These elements often contribute to the stability and effectiveness of pesticides .
Material Science
It’s used in the development of new materials, such as polymers and coatings. The presence of fluorine can impart desirable properties like resistance to solvents and thermal stability .
Environmental Testing
This compound can be used as a standard or reference material in environmental testing. Its unique chemical signature allows for the tracking and quantification of pollutants in various ecosystems .
Catalysis Research
In catalysis research, 3,5-Difluoro-4-(trifluoromethyl)bromobenzene is used to study and develop new catalytic processes, which can lead to more efficient and sustainable chemical reactions .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It should be used only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-bromo-1,3-difluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-3-1-4(9)6(5(10)2-3)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJKIRNIIXIPIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50634278 | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4-(trifluoromethyl)bromobenzene | |
CAS RN |
156243-64-0 | |
| Record name | 5-Bromo-1,3-difluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50634278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,6-difluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




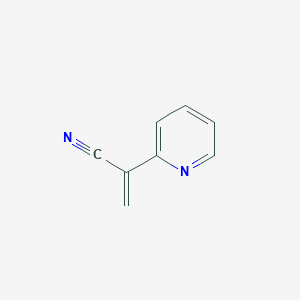
![N,3,3-Trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B120875.png)
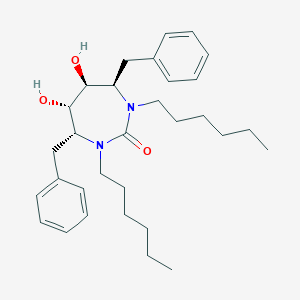
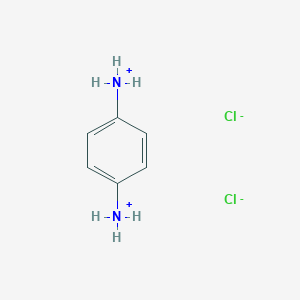
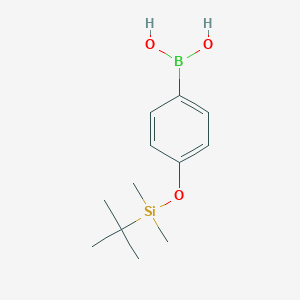
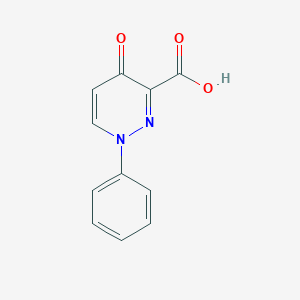
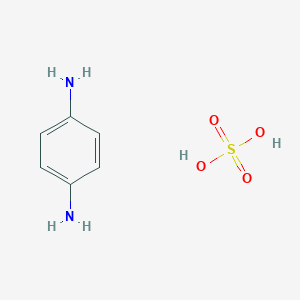
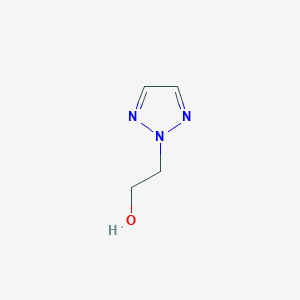
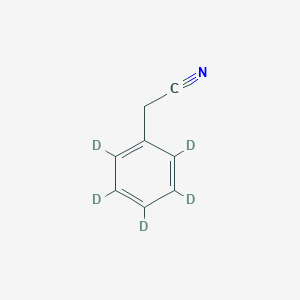
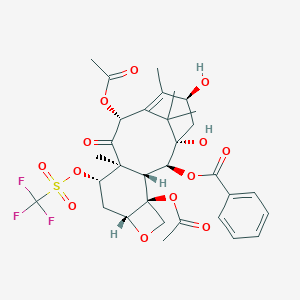
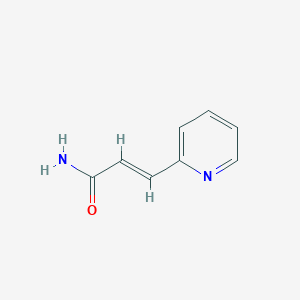
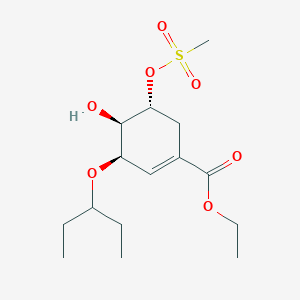
![Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B120915.png)